4-Piperidone, 1-(3,4-dimethoxyphenethyl)-
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Overview
Description
4-Piperidone, 1-(3,4-dimethoxyphenethyl)- is a chemical compound with the molecular formula C15H21NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidone, 1-(3,4-dimethoxyphenethyl)- can be achieved through various methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of catalytic hydrogenation and selective cleavage of protecting groups are common strategies employed in industrial settings to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidone, 1-(3,4-dimethoxyphenethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can yield different piperidine derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxide derivatives, and reduced piperidine compounds .
Scientific Research Applications
4-Piperidone, 1-(3,4-dimethoxyphenethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Piperidone, 1-(3,4-dimethoxyphenethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a ketone functional group.
4-Piperidone: The parent compound of 4-Piperidone, 1-(3,4-dimethoxyphenethyl)-.
Uniqueness
4-Piperidone, 1-(3,4-dimethoxyphenethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenethyl group enhances its potential for various applications in drug synthesis and biological research .
Properties
CAS No. |
3612-14-4 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C15H21NO3/c1-18-14-4-3-12(11-15(14)19-2)5-8-16-9-6-13(17)7-10-16/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
UANQOYWHAIDBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC(=O)CC2)OC |
Origin of Product |
United States |
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